molecular formula MgNH4PO4·6H2O<br>H16MgNO10P B076822 Magnesium ammonium phosphate hexahydrate CAS No. 13478-16-5

Magnesium ammonium phosphate hexahydrate

Cat. No. B076822
CAS RN: 13478-16-5
M. Wt: 245.41 g/mol
InChI Key: CKMXBZGNNVIXHC-UHFFFAOYSA-L
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Patent
US05374392

Procedure details

U.S. Pat. No. 4,428,906 discloses a pressure-transmitting medium prepared from a mixture of borosilicate glass and a refractory powder. The refractory powder consists of magnesium oxide, ammonium dihydrogen phosphate and silica powder in the form of quartz and cristobalite. The borosilicate glass and refractory powders are mixed with water to form a slurry that is cast into the shape of a die. The refractory powder and water react at ambient temperatures to form magnesium ammonium phosphate hexahydrate which acts as a cement to bind the glass and silica powders. The phosphate decomposes to an amorphous phase upon heating to about 250° Centigrade (° C.) during drying. Further heating of the die to about 1100° C. during preheating results in conversion of the amorphous phase to magnesium pyrophosphate or, if excess magnesium oxide is present, magnesium orthophosphate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
quartz
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
cristobalite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O-2:1].[Mg+2:2].[P:3]([O-:7])([OH:6])([OH:5])=[O:4].[NH4+:8]>O>[OH2:4].[OH2:1].[OH2:4].[OH2:4].[OH2:4].[OH2:4].[P:3]([O-:7])([O-:6])([O-:5])=[O:4].[NH4+:8].[Mg+2:2] |f:0.1,2.3,5.6.7.8.9.10.11.12.13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Mg+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(O)(O)[O-].[NH4+]
Step Three
Name
quartz
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
cristobalite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared from a mixture of borosilicate glass
CUSTOM
Type
CUSTOM
Details
to form a slurry that

Outcomes

Product
Name
Type
product
Smiles
O.O.O.O.O.O.P(=O)([O-])([O-])[O-].[NH4+].[Mg+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.